Poly(ethylene adipate), tolylene 2,4-diisocyanate terminated
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Overview
Description
Poly(ethylene adipate), tolylene 2,4-diisocyanate terminated is a complex polymer that has garnered significant interest in various scientific and industrial fields. This compound is formed through the polymerization of hexanedioic acid, 1,3-diisocyanatomethylbenzene, and 1,2-ethanediol, resulting in a material with unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with 1,3-diisocyanatomethylbenzene and 1,2-ethanediol typically involves a polycondensation reaction. The process begins with the reaction of hexanedioic acid with 1,3-diisocyanatomethylbenzene and 1,2-ethanediol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to facilitate the formation of the polymer chain .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated to the required temperatures. The process is carefully monitored to ensure the desired molecular weight and properties of the polymer are achieved. The polymer is then purified and processed into various forms for different applications .
Chemical Reactions Analysis
Types of Reactions
Poly(ethylene adipate), tolylene 2,4-diisocyanate terminated can undergo several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties by altering its chemical structure.
Substitution: The polymer can participate in substitution reactions where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions can yield alcohols or amines .
Scientific Research Applications
Poly(ethylene adipate), tolylene 2,4-diisocyanate terminated has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the creation of hydrogels and other materials for tissue engineering and regenerative medicine.
Mechanism of Action
The mechanism by which hexanedioic acid, polymer with 1,3-diisocyanatomethylbenzene and 1,2-ethanediol exerts its effects is primarily through its chemical structure and interactions with other molecules. The polymer’s molecular targets and pathways involve its ability to form strong covalent bonds and interact with various functional groups. This allows it to be used in a wide range of applications, from drug delivery to industrial coatings .
Comparison with Similar Compounds
Similar Compounds
Hexanedioic acid, polymer with 1,4-butanediol and 1,2-ethanediol: Similar in structure but with different mechanical properties and applications.
Hexanedioic acid, polymer with 1,3-diisocyanatomethylbenzene and 1,2-propanediol: Shares some chemical similarities but differs in its physical properties and uses.
Uniqueness
Poly(ethylene adipate), tolylene 2,4-diisocyanate terminated is unique due to its specific combination of monomers, which imparts distinct mechanical and chemical properties. This makes it particularly suitable for applications requiring high strength, flexibility, and chemical resistance .
Properties
CAS No. |
9019-92-5 |
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Molecular Formula |
C17H22N2O8 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
1,3-diisocyanato-2-methylbenzene;ethane-1,2-diol;hexanedioic acid |
InChI |
InChI=1S/C9H6N2O2.C6H10O4.C2H6O2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;7-5(8)3-1-2-4-6(9)10;3-1-2-4/h2-4H,1H3;1-4H2,(H,7,8)(H,9,10);3-4H,1-2H2 |
InChI Key |
JVJZZZCSRUVPQG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O.C(CO)O |
Canonical SMILES |
CC1=C(C=CC=C1N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O.C(CO)O |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
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